1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride
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Overview
Description
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride is a chemical compound with the molecular formula C12H15ClF3N3O2 It is known for its unique structural properties, which include a piperazine ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride typically involves the reaction of 1-methylpiperazine with 2-nitro-4-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]benzylamine
- 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]ethanol
Uniqueness
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20;/h2-3,8H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOHCVWKGBVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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